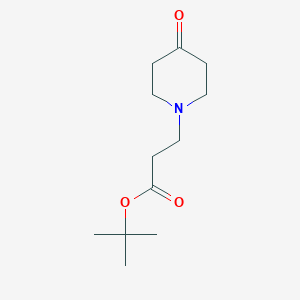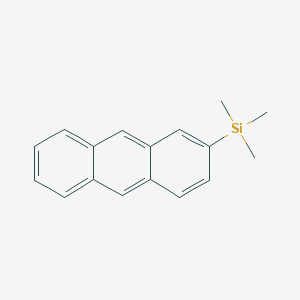
2-Anthryltrimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Anthryltrimethylsilane is an organosilicon compound that features an anthracene moiety attached to a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthryltrimethylsilane typically involves the reaction of anthracene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反应分析
Types of Reactions
2-Anthryltrimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagent used.
科学研究应用
2-Anthryltrimethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of more complex organic molecules.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and photophysical properties.
Biology and Medicine: Research is ongoing to investigate its potential as a fluorescent probe for biological imaging and as a building block for drug development.
Industry: It is used in the development of advanced materials for electronics and optoelectronics.
作用机制
The mechanism of action of 2-Anthryltrimethylsilane involves its ability to participate in various chemical reactions due to the presence of the reactive anthracene moiety and the trimethylsilyl group. The anthracene moiety can undergo photochemical reactions, making it useful in applications requiring light absorption and emission. The trimethylsilyl group can be easily removed or substituted, allowing for further functionalization of the molecule.
相似化合物的比较
Similar Compounds
Trimethylsilane: A simpler compound with a trimethylsilyl group attached to a hydrogen atom.
Ethynyltrimethylsilane: Contains an ethynyl group instead of an anthracene moiety.
2-(Trimethylsilyl)ethanethiol: Features a thiol group attached to a trimethylsilyl group.
Uniqueness
2-Anthryltrimethylsilane is unique due to the presence of the anthracene moiety, which imparts distinct photophysical properties and reactivity compared to other trimethylsilyl compounds. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics.
属性
分子式 |
C17H18Si |
|---|---|
分子量 |
250.41 g/mol |
IUPAC 名称 |
anthracen-2-yl(trimethyl)silane |
InChI |
InChI=1S/C17H18Si/c1-18(2,3)17-9-8-15-10-13-6-4-5-7-14(13)11-16(15)12-17/h4-12H,1-3H3 |
InChI 键 |
FABWRHLTUXLPCY-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=CC2=CC3=CC=CC=C3C=C2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


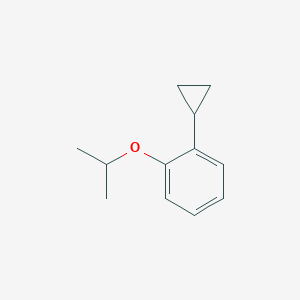
![4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole](/img/structure/B13696804.png)
![6-Methoxy-4-methylbenzo[d][1,3]dioxole](/img/structure/B13696805.png)
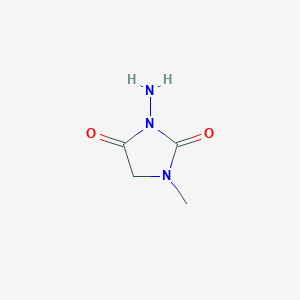
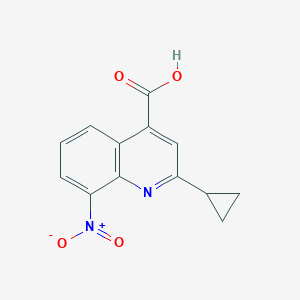
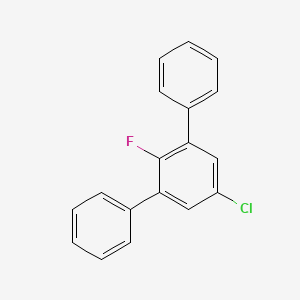

![1-Hydroxy-3H-benzo[f]chromen-3-one](/img/structure/B13696820.png)

![2-(2-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl)-4,4-dimethyl-4,5-dihydrooxazole](/img/structure/B13696835.png)
![5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]alumanyloxy-2,2,6,6-tetramethylhept-4-en-3-one](/img/structure/B13696841.png)
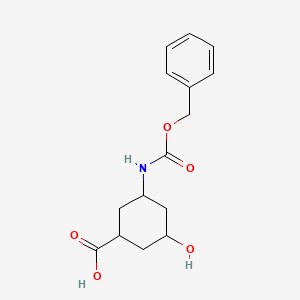
![4-Chloro-2H-benzo[h]chromen-2-one](/img/structure/B13696854.png)
